molecular formula C15H15NO4S B2925644 N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 301333-63-1

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2925644
CAS RN: 301333-63-1
M. Wt: 305.35
InChI Key: WIRHXNQGAUTBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A compound’s description often includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (such as color and state of matter at room temperature) and any notable chemical or physical properties .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This often involves reacting specific reagents under controlled conditions .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Optoelectronic Applications

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: has been widely utilized in optoelectronic applications due to its hole-transporting properties. It is also capable of emitting blue light and amplified spontaneous emission, which are crucial for the development of organic lasers . This compound, when dispersed in polymers like polystyrene, forms the active media for distributed feedback lasers with holographically fabricated polymeric resonators .

Organic Distributed Feedback Lasers

The substance is used in the creation of deep-blue-emitting distributed feedback (DFB) lasers. These lasers have been developed with the molecule doped into polystyrene at higher rates than previously used dyes, allowing for a significant change in the index contrast between film and resonator, which greatly affects laser performance .

Laser Threshold and Photostability Optimization

Research has been conducted to optimize the laser threshold and photostability of polymer films doped with this compound. The optimization process involves investigating the influence of materials parameters such as film thickness and concentration of the compound, which has led to improvements in the amplified spontaneous emission characteristics .

Thin-Film Organic Lasers (TFOLs)

This compound plays a pivotal role in the development of TFOLs, which have garnered attention due to their compactness and ease of integration with other devices. The molecule’s broad photoluminescence spectrum allows for the laser wavelength to be tuned over a wide range .

Organic Solid-State Lasers

The compound is integral to the field of organic solid-state lasers, where it is used to improve active laser material properties. The work performed with this molecule aims to enhance the amplified spontaneous emission characteristics of the lasers .

Organic–Inorganic Nanostructured Hybrids

It has been used in the preparation of organic–inorganic nanostructured hybrids, specifically with anatase TiO2. These hybrids exhibit unique optoelectronic properties, which are characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic level. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

The safety and hazards of a compound refer to how it can affect human health and the environment. This can include toxicity data, flammability, and any precautions that should be taken when handling the compound .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRHXNQGAUTBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.